molecular formula C18H23N3O3 B5526842 {4-[(2-cyclopropyl-1H-benzimidazol-1-yl)acetyl]-1,4-oxazepan-6-yl}methanol

{4-[(2-cyclopropyl-1H-benzimidazol-1-yl)acetyl]-1,4-oxazepan-6-yl}methanol

Cat. No.: B5526842
M. Wt: 329.4 g/mol
InChI Key: SSOJHQPAAVAGKC-UHFFFAOYSA-N
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Description

{4-[(2-cyclopropyl-1H-benzimidazol-1-yl)acetyl]-1,4-oxazepan-6-yl}methanol is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.17394160 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Benzimidazole Derivatives in Medicinal Chemistry

Benzimidazole derivatives are pivotal in medicinal chemistry due to their diverse biological activities. Research has explored their synthesis, structural analysis, and application in drug development. For instance, the synthesis of benzimidazole derivatives through reactions involving methanol or similar chemical entities has been documented. These processes highlight the versatility of methanol as both a solvent and a reactant in organic synthesis, potentially applicable to synthesizing benzimidazole-related compounds (Sarki et al., 2021).

Heterocyclic Chemistry and Drug Synthesis

In heterocyclic chemistry, the structural manipulation of benzimidazole and its integration into complex ring systems like oxazepines or triazinyl derivatives showcases advanced synthetic strategies. These methodologies enable the development of novel compounds with potential therapeutic applications. For example, the synthesis of benzimidazo[1,2-c][1,2,3]thiadiazoles demonstrates the creation of novel ring systems, which could inspire the synthesis and exploration of complex molecules for pharmaceutical use (Tumkevičius et al., 2003).

Catalysis and Green Chemistry Applications

Methanol's role extends into catalysis and green chemistry, where it serves as a hydrogen source and C1 synthon in various reactions, including the N-methylation of amines. This underscores methanol's utility in sustainable and efficient chemical processes, potentially relevant for synthesizing benzimidazole derivatives and related compounds (Sarki et al., 2021).

Advanced Materials and Nanotechnology

The synthesis of metal complexes involving benzimidazole derivatives highlights their application in materials science and nanotechnology. These complexes are studied for their magnetic properties, catalytic activities, and potential in electronic devices, indicating the broad utility of benzimidazole-based compounds in developing new materials (Yang et al., 2014).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on the specific compound and its biological target. For example, some benzimidazole derivatives have been found to have antimicrobial, anti-inflammatory, antitumor, and other types of biological activity .

Safety and Hazards

The safety and hazards associated with benzimidazole and its derivatives can vary widely depending on the specific compound. Some benzimidazole derivatives are used as drugs and have been thoroughly tested for safety .

Future Directions

Benzimidazole and its derivatives continue to be an area of interest for researchers due to their wide range of biological activities. Future research will likely focus on developing new benzimidazole derivatives with improved properties and exploring their potential uses in medicine .

Properties

IUPAC Name

2-(2-cyclopropylbenzimidazol-1-yl)-1-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c22-11-13-9-20(7-8-24-12-13)17(23)10-21-16-4-2-1-3-15(16)19-18(21)14-5-6-14/h1-4,13-14,22H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOJHQPAAVAGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2CC(=O)N4CCOCC(C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.